molecular formula C11H17ClN2O2S B8407863 4-Aminomethyl-N-tert-butyl-2-chloro-benzenesulfonamide

4-Aminomethyl-N-tert-butyl-2-chloro-benzenesulfonamide

Cat. No. B8407863
M. Wt: 276.78 g/mol
InChI Key: BBHSNDMFLUCQBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536187B2

Procedure details

4-Aminomethyl-N-tert-butyl-2-chloro-benzenesulfonamide was synthesized in a manner analogous to 4-Aminomethyl-N-tert-butyl-3-methyl-benzenesulfonamide in Example 4, using 4-bromo-2-chlorobenzene-1-sulfonyl chloride in place of 4-bromo-3-methylbenzene-1-sulfonyl chloride. In the second step NMP was used as the solvent, Pd(dppf)Cl2 alone was used as catalyst and the reaction mixture was stirred at 150° C. for 30 min, then heated at 120° C. overnight. Reduction of the cyano group to aminomethyl group in the last step was achieved by stirring with lithium aluminium hydride from 0° C. to room temperature in THF.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:11])=[O:10])=[CH:5][C:4]=1C.BrC1C=CC(S([Cl:28])(=O)=O)=C(Cl)C=1.CN1C(=O)CCC1.[H-].[Al+3].[Li+].[H-].[H-].[H-]>C1COCC1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[NH2:1][CH2:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([NH:12][C:13]([CH3:16])([CH3:15])[CH3:14])(=[O:11])=[O:10])=[C:5]([Cl:28])[CH:4]=1 |f:3.4.5.6.7.8,10.11.12.13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCC1=C(C=C(C=C1)S(=O)(=O)NC(C)(C)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=C(C=C1)S(=O)(=O)Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN1CCCC1=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 150° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 120° C. overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
NCC1=CC(=C(C=C1)S(=O)(=O)NC(C)(C)C)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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